molecular formula C17H23N3O2 B7713879 N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7713879
M. Wt: 301.4 g/mol
InChI Key: URLSOGKCEVGBGA-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that features a tert-butyl group, a methylphenyl group, and an oxadiazole ring

Properties

IUPAC Name

N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-7-5-8-13(11-12)16-18-15(22-20-16)10-6-9-14(21)19-17(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSOGKCEVGBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the tert-butyl group:

    Coupling with the methylphenyl group: This can be done using various coupling reactions, such as Suzuki or Heck coupling, to attach the methylphenyl group to the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic reagents (for coupling reactions).

Major Products:

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted methylphenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    N-tert-butyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-tert-butyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N-tert-butyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group can provide steric hindrance, affecting the compound’s stability and reactivity.

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